

Spectroscopic Data and Analysis of (S)-Tetrahydrofuran-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-carboxylic acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **(S)-Tetrahydrofuran-3-carboxylic acid** (Molecular Formula: $C_5H_8O_3$, Molecular Weight: 116.12 g/mol). Due to the limited availability of complete, published experimental spectra for this specific compound in public databases, this document outlines the predicted spectroscopic characteristics based on fundamental principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of small organic molecules.

Predicted Spectroscopic Data

The chemical structure of **(S)-Tetrahydrofuran-3-carboxylic acid** contains a tetrahydrofuran ring, a chiral center at the C3 position, and a carboxylic acid functional group. These features give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data are based on standard chemical shift values for tetrahydrofuran derivatives and carboxylic acids. Spectra are typically recorded in deuterated solvents such as Chloroform-d ($CDCl_3$) or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted 1H NMR Data for **(S)-Tetrahydrofuran-3-carboxylic acid**

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration |
|-----------------------------|--|---------------|-------------|
| H1 (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| H3 (CH-COOH) | 2.9 - 3.2 | Multiplet | 1H |
| H4 (CH ₂) | 2.0 - 2.4 | Multiplet | 2H |
| H2, H5 (O-CH ₂) | 3.7 - 4.1 | Multiplet | 4H |

Note: The protons on the tetrahydrofuran ring (H2, H3, H4, H5) form a complex spin system, and their signals are expected to be multiplets due to geminal and vicinal coupling.

Table 2: Predicted ¹³C NMR Data for **(S)-Tetrahydrofuran-3-carboxylic acid**

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|-----------------------------|--|
| C1 (C=O) | 170 - 180 |
| C3 (CH-COOH) | 40 - 50 |
| C4 (CH ₂) | 25 - 35 |
| C2, C5 (O-CH ₂) | 65 - 75 |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band due to strong hydrogen bonding and a prominent C=O stretching band.[1][2]

Table 3: Predicted IR Absorption Bands for **(S)-Tetrahydrofuran-3-carboxylic acid**

| Functional Group | Predicted Absorption Range (cm ⁻¹) | Bond | Intensity |
|------------------|---|-------------|--------------------|
| Carboxylic Acid | 3300 - 2500 | O-H Stretch | Strong, Very Broad |
| Alkyl | 3000 - 2850 | C-H Stretch | Medium |
| Carbonyl | 1730 - 1700 | C=O Stretch | Strong, Sharp |
| Ether / Acid | 1320 - 1000 | C-O Stretch | Strong |
| Carboxylic Acid | 960 - 900 | O-H Bend | Medium, Broad |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of carboxylic acids typically shows a molecular ion peak, which may be weak, and characteristic fragmentation patterns.[\[3\]](#)

Table 4: Predicted Mass Spectrometry Fragments for **(S)-Tetrahydrofuran-3-carboxylic acid**

| m/z Value | Predicted Fragment | Notes |
|-----------|--|--|
| 116 | [C ₅ H ₈ O ₃] ⁺ • | Molecular Ion (M ⁺ •) |
| 99 | [M - •OH] ⁺ | Loss of hydroxyl radical |
| 71 | [M - •COOH] ⁺ | Loss of carboxyl radical |
| 70 | [C ₄ H ₆ O] ⁺ • | Loss of formic acid (HCOOH) via rearrangement |
| 45 | [COOH] ⁺ | Carboxyl fragment |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic acid like **(S)-Tetrahydrofuran-3-carboxylic acid**.

NMR Sample Preparation and Analysis

- Sample Weighing: Accurately weigh 5-25 mg of the compound for ^1H NMR or 20-100 mg for ^{13}C NMR.[4][5]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6 , D_2O).[5][6]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[4][5] Gentle vortexing or sonication can aid dissolution.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Internal Standard: If the solvent residual peak is not used for calibration, add a small amount of an internal standard like TMS (for organic solvents).[5]
- Analysis: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.[4] Finally, acquire the spectrum using appropriate pulse sequences.

IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the solid sample finely in an agate mortar.
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Mix and grind the two solids together thoroughly to ensure a homogenous mixture and reduce particle size.[7]
- Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.[7]

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: The sample is typically introduced into the ion source after separation by Gas Chromatography (GC-MS) or as a pure compound via a direct insertion probe.[8] The

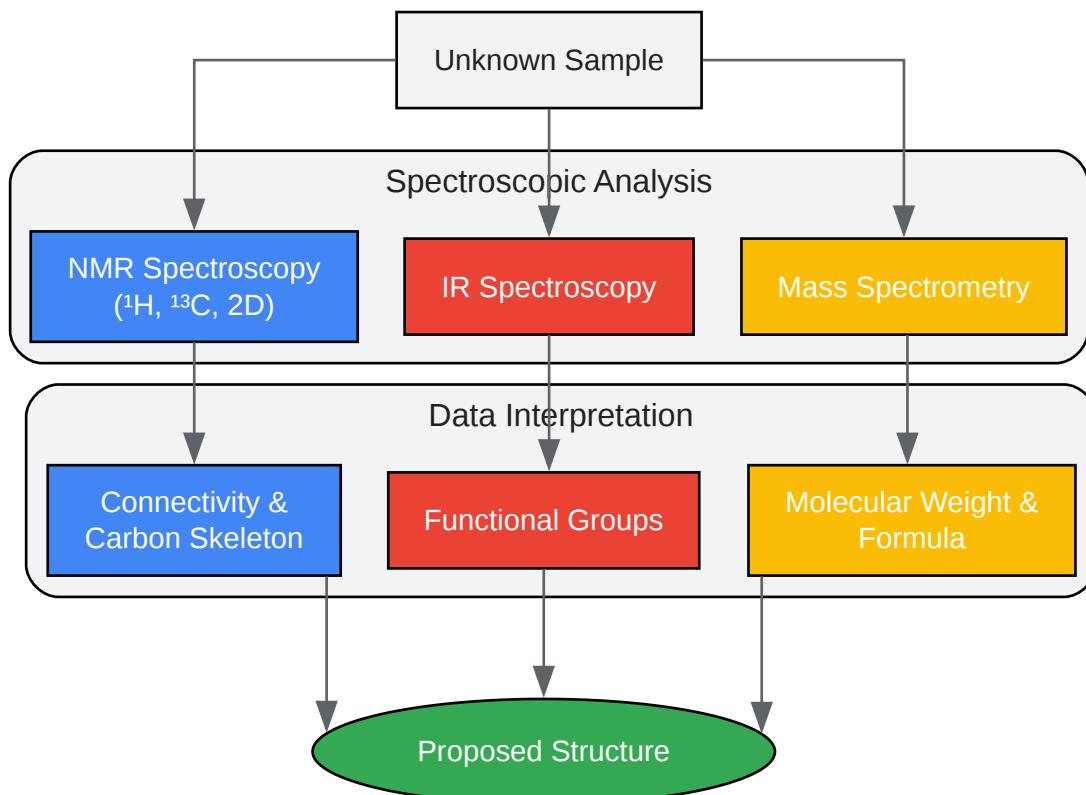
sample must be volatile or thermally stable enough to be vaporized in the vacuum of the instrument.[9]

- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces extensive fragmentation.[8][10]
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown chemical compound using the spectroscopic methods discussed.

General Workflow for Spectroscopic Structure Elucidation

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Workflow for Spectroscopic Structure Elucidation.

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